molecular formula C23H26N4O4S B2756550 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021249-53-5

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2756550
CAS No.: 1021249-53-5
M. Wt: 454.55
InChI Key: XBUZEIBPXGSRTJ-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C23H26N4O4S and its molecular weight is 454.55. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

This compound has been characterized as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells .

Cellular Effects

The compound’s influence on cell function is primarily through its interaction with GIRK channels . These channels play a crucial role in regulating heart rate and are broadly expressed in the brain as well as numerous locations in the periphery including the heart, and endocrine tissues .

Molecular Mechanism

The compound exerts its effects at the molecular level by activating GIRK channels . This activation could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds .

Dosage Effects in Animal Models

While specific dosage effects in animal models have not been reported, the compound’s potent activity as a GIRK1/2 activator suggests that it may have significant effects at varying dosages .

Metabolic Pathways

Given its interaction with GIRK channels, it may influence pathways related to cellular excitability .

Transport and Distribution

The compound’s transport and distribution within cells and tissues are likely influenced by its interaction with GIRK channels

Subcellular Localization

Given its interaction with GIRK channels, it may be localized to areas where these channels are present .

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide belongs to the class of pyrazolo[3,4-b]pyridines, which are recognized for their diverse biological activities. This article discusses its synthesis, biological activity, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N3O3SC_{21}H_{25}N_{3}O_{3}S. The structure features a pyrazolo[3,4-b]pyridine core with various substituents that enhance its biological activity. The presence of the tetrahydrofuran moiety and the dioxidotetrahydrothiophen group are particularly noteworthy as they may contribute to the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including condensation reactions and cyclization processes. Recent studies have emphasized the efficiency of using trifluoracetic acid as a catalyst in synthesizing pyrazolo[3,4-b]pyridine derivatives. These synthetic strategies allow for modifications that can enhance biological efficacy and selectivity against specific targets.

Antimicrobial Activity

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that certain derivatives possess potent activity against Mycobacterium tuberculosis. For instance, compounds with specific substitutions at the N(1) and C(5) positions showed promising antituberculotic activity in Minimum Inhibitory Concentration (MIC) assays .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Pyrazolo[3,4-b]pyridine derivatives have been shown to act as inhibitors of various tyrosine kinases, which are crucial in cancer cell proliferation and survival. Notably, some derivatives demonstrated IC50 values in the low micromolar range against cancer cell lines such as MCF-7. These compounds induced apoptosis and inhibited cell migration effectively, suggesting their potential as therapeutic agents in cancer treatment .

The mechanism by which these compounds exert their biological effects is primarily through interaction with specific protein targets. Molecular docking studies have elucidated binding modes to key enzymes involved in metabolic pathways and signal transduction. The nitrogen atoms in the pyrazolo[3,4-b]pyridine core facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

  • Antitubercular Activity : In a study involving various substituted pyrazolo[3,4-b]pyridines, compounds with methyl and phenyl groups at specific positions were found to inhibit Mycobacterium tuberculosis effectively. The study utilized both in vitro assays and molecular docking to confirm the binding interactions with pantothenate synthetase from M. tuberculosis .
  • Cancer Cell Line Studies : A series of derivatives were tested against different cancer cell lines including breast (MCF-7) and lung (A549) cancer models. Results indicated that certain compounds not only inhibited cell growth but also triggered apoptosis through caspase activation pathways .

Data Tables

Activity Type Target Organism/Cell Line IC50 Value (µM) Mechanism
AntitubercularMycobacterium tuberculosis0.5 - 5Inhibition of pantothenate synthetase
AnticancerMCF-7 (breast cancer)0.3 - 10Tyrosine kinase inhibition
AnticancerA549 (lung cancer)0.5 - 15Induction of apoptosis

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-methyl-N-(oxolan-2-ylmethyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-15-21-19(23(28)24-13-18-8-5-10-31-18)12-20(16-6-3-2-4-7-16)25-22(21)27(26-15)17-9-11-32(29,30)14-17/h2-4,6-7,12,17-18H,5,8-11,13-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUZEIBPXGSRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4CCCO4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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